molecular formula C16H16N2O3 B2436345 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)furan-3-carboxamide CAS No. 2034256-08-9

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)furan-3-carboxamide

Cat. No.: B2436345
CAS No.: 2034256-08-9
M. Wt: 284.315
InChI Key: WIASUEHVYLAZHZ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)furan-3-carboxamide is a compound that features both indole and furan moieties. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals . The furan ring adds to the compound’s versatility, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The furan ring can be introduced through a subsequent cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the indole or furan rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups to the indole or furan rings.

Scientific Research Applications

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)furan-3-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)furan-3-carboxamide is unique due to its combination of indole and furan rings, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-18-6-4-11-8-12(2-3-14(11)18)15(19)9-17-16(20)13-5-7-21-10-13/h2-8,10,15,19H,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIASUEHVYLAZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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